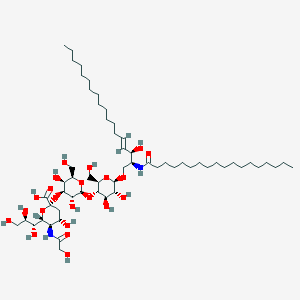
7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one
Overview
Description
Difluorinated H2S probe 1 is a fluorescent probe for hydrogen sulfide (H2S). It selectively fluoresces in the presence of H2S over Zn2+, Fe3+, S2O32-, ClO-, SO32-, H2O2, NO2-, cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) when used at a concentration of 1 µM. Difluorinated H2S probe 1 displays excitation/emission maxima of 365/450 nm, respectively.
Mechanism of Action
Target of Action
The primary target of 7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one is hydrogen sulfide (H2S) . H2S is a gaseous signaling molecule involved in various physiological processes.
Mode of Action
The compound interacts with its target through a selective reduction process. The aromatic azide moiety of the compound is selectively reduced in the presence of H2S . This interaction results in the production of the fluorescent 7-amino-4-methylcoumarin (AMC), leading to an increase in fluorescence .
Biochemical Pathways
The compound is involved in the H2S signaling pathway. The enzymes 3-mercaptopyruvate sulfurtransferase (MST) and the inner mitochondrial membrane-associated sulfide:quinone oxidoreductase (SQR) are key players in this pathway . MST is involved in the synthesis of H2S, while SQR is involved in its catabolism .
Pharmacokinetics
It is soluble in dmso at a concentration of 2 mg/ml , which suggests that it may have good bioavailability.
Result of Action
The result of the compound’s action is the generation of a fluorescent signal. This signal can be used to monitor the enzymatic production of H2S in vitro and to visualize H2S in cells .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of H2S and the pH of the environment. The compound is highly sensitive and selective for H2S, providing a linear detection range in vitro between 200nm – 100μM H2S with 10μM probe . It reacts selectively with H2S even in the presence of mM concentrations of cysteine, homocysteine, glutathionine, and many other common biological analytes .
Biochemical Analysis
Biochemical Properties
7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one interacts with H2S in biochemical reactions . The aromatic azide moiety of the compound is selectively reduced in the presence of H2S, producing the fluorescent 7-amino-4-methylcoumarin (AMC) with a concomitant increase in fluorescence .
Cellular Effects
This compound can be used to observe H2S in cells . The probe has high sensitivity and selectivity for H2S, and can provide a linear detection range of 200nm – 100μM H2S in vitro .
Molecular Mechanism
The mechanism of action of this compound involves the selective reduction of the aromatic azide moiety in the presence of H2S . This reduction results in the production of AMC and an increase in fluorescence .
Properties
IUPAC Name |
7-azido-6,8-difluoro-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2N3O2/c1-4-2-7(16)17-10-5(4)3-6(11)9(8(10)12)14-15-13/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSZCJUMCYDOFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)F)N=[N+]=[N-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol](/img/structure/B3025744.png)


![2-[[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025750.png)
![2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B3025751.png)

![2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride](/img/structure/B3025753.png)
![4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid](/img/structure/B3025754.png)

![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3025756.png)




